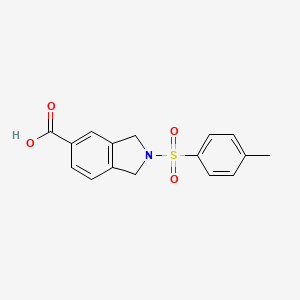

2-Tosylisoindoline-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Tosylisoindoline-5-carboxylic acid is an organic compound characterized by the presence of a tosyl group attached to an isoindoline ring, which is further substituted with a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tosylisoindoline-5-carboxylic acid typically involves the reaction of isoindoline derivatives with tosyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Tosylisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the tosyl group to a thiol group.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isoindoline derivatives .

Wissenschaftliche Forschungsanwendungen

Key Chemical Reactions

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction reactions can convert the tosyl group to a thiol group.

- Substitution : The tosyl group can be substituted with various functional groups through nucleophilic substitution reactions.

Chemistry

2-Tosylisoindoline-5-carboxylic acid serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various fields.

Biology

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, warranting further investigation into its mechanisms of action.

Medicine

The compound is being explored as a potential therapeutic agent due to its biological activities. Ongoing research aims to clarify its role in treating diseases and its efficacy as a drug candidate.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments. Its versatility makes it valuable in various manufacturing processes.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |

| Biology | Antimicrobial and anticancer research | Exhibits significant biological activities |

| Medicine | Potential therapeutic agent | Undergoing ongoing research for efficacy |

| Industry | Development of materials and dyes | Valuable precursor in manufacturing processes |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The findings demonstrated that this compound exhibited significant antibacterial activity, highlighting its potential for development into new antimicrobial agents.

Wirkmechanismus

The mechanism of action of 2-Tosylisoindoline-5-carboxylic acid involves its interaction with specific molecular targets. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-isoindoline-1,3-dione: Another isoindoline derivative with different substitution patterns.

Indole-3-acetic acid: A compound with a similar indole structure but different functional groups

Uniqueness

2-Tosylisoindoline-5-carboxylic acid is unique due to the presence of both a tosyl group and a carboxylic acid group on the isoindoline ring.

Biologische Aktivität

2-Tosylisoindoline-5-carboxylic acid (TICA) is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is classified as an indole derivative. Its structure features a tosyl group, which enhances its reactivity and interaction with biological targets. The compound is known for its role in synthesizing various indole derivatives, which are pivotal in drug development.

Target Interactions

TICA interacts with multiple biological targets through various mechanisms:

- Electrophilic Substitution : The tosyl group facilitates electrophilic substitution reactions, allowing TICA to modify biomolecules such as proteins and nucleic acids.

- Enzyme Interaction : TICA has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and stability.

Biological Activities

TICA exhibits a broad spectrum of biological activities, including:

- Antiviral Activity : TICA has shown potential against viral infections by inhibiting viral replication processes.

- Anticancer Properties : In vitro studies indicate that TICA can induce apoptosis in cancer cells, making it a candidate for cancer therapy.

- Anti-inflammatory Effects : The compound modulates inflammatory pathways, reducing cytokine production and inflammation in cellular models.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antiviral | Inhibition of viral RNA polymerase | |

| Anticancer | Induction of apoptosis via caspase activation | |

| Anti-inflammatory | Decrease in pro-inflammatory cytokines | |

| Antimicrobial | Disruption of bacterial cell wall synthesis |

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of TICA on human breast cancer cell lines. Results indicated that TICA treatment led to a significant reduction in cell viability and increased apoptosis markers. Specifically, the study reported a dose-dependent increase in caspase-3 activity, confirming the compound's role in promoting programmed cell death.

Case Study 2: Antiviral Properties

Another research project focused on the antiviral efficacy of TICA against influenza virus. The findings demonstrated that TICA effectively inhibited viral replication at concentrations as low as 10 µM. This inhibition was attributed to the compound's ability to interfere with viral RNA synthesis, highlighting its potential as an antiviral agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of TICA is crucial for its therapeutic application:

- Absorption and Distribution : TICA exhibits favorable absorption characteristics, with studies indicating effective distribution across cellular membranes due to its lipophilicity.

- Metabolism : The compound undergoes metabolic transformations primarily via conjugation pathways, leading to active metabolites that may enhance its biological effects.

- Toxicity Profile : Preliminary toxicity assessments suggest that TICA has a low toxicity profile at therapeutic doses; however, further studies are needed to establish safe dosage ranges for clinical applications.

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c1-11-2-6-15(7-3-11)22(20,21)17-9-13-5-4-12(16(18)19)8-14(13)10-17/h2-8H,9-10H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCJQXATMSQCOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.